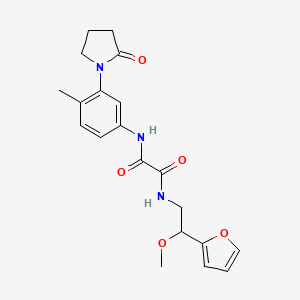

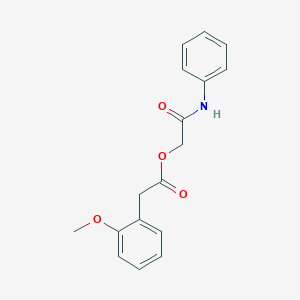

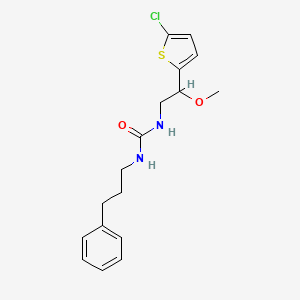

![molecular formula C19H19NO4S2 B2985211 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-32-9](/img/structure/B2985211.png)

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (EDMDC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has a molecular formula of C19H19NO4S2 and an average mass of 389.488 Da .

Molecular Structure Analysis

The molecular structure of EDMDC consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The exact structural layout is not provided in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of EDMDC are not detailed in the searched resources. Its molecular formula is C19H19NO4S2 and it has an average mass of 389.488 Da .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate's scientific research applications are explored through various chemical reactions and synthetic strategies. For instance, in the study of rearrangement reactions, the compound ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate reacted with 2-thiazolediazonium salt, leading to unexpected tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate formation, suggesting a mechanism involving sulfanyl cations as intermediates (Klimas et al., 2016). This highlights the compound's role in facilitating complex chemical transformations, contributing to heterocyclic chemistry's advancement.

Antimicrobial Activity

The applications extend into the biomedical field, where derivatives of thiophene, including those related to ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been synthesized and evaluated for antimicrobial activities. In one study, bifunctional thiophene derivatives displayed promising antimicrobial properties, underscoring the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2011).

Material Science and Catalysis

In material science and catalysis, thiophene derivatives exhibit significant utility. For example, imidazolium-based alkylphosphate ionic liquids have shown effectiveness in the extractive desulfurization of fuel, indicating the broader applicability of thiophene and its derivatives in industrial processes aimed at environmental sustainability (Jiang et al., 2008).

Photochemical Studies

Thiophene compounds, closely related to the target compound, have been studied for their photophysical properties and singlet oxygen activation, presenting opportunities in developing photosensitizers for various applications, including photodynamic therapy and photochemical transformations (Amati et al., 2010).

Novel Dyes and Colorants

Thiophene derivatives have also found applications in the synthesis of novel dyes for textile industry use, showcasing the versatility of thiophene-based compounds in creating materials with specific coloration and fastness properties, suitable for industrial dyeing processes (Iyun et al., 2015).

Propriétés

IUPAC Name |

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(15-7-5-6-8-16(15)25-17)26(22,23)20-14-10-12(2)9-13(3)11-14/h5-11,20H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFNKZPQCVWUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

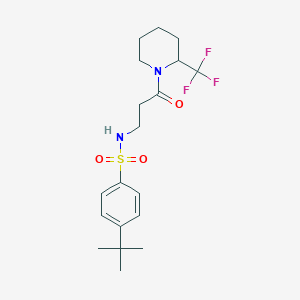

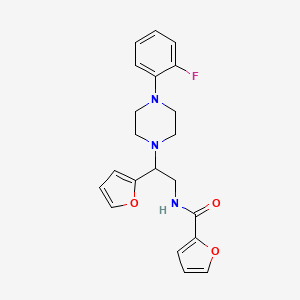

![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)

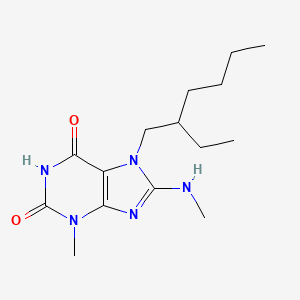

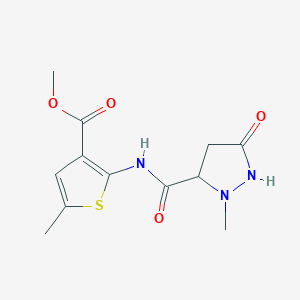

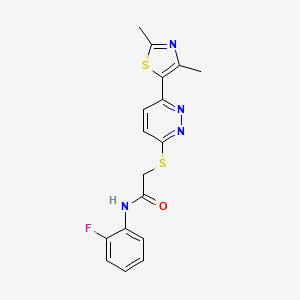

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

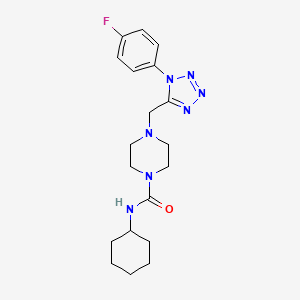

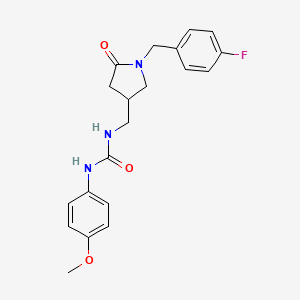

![4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2985145.png)

![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)